molecular formula C6H10ClN3O3S B2629903 Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride CAS No. 1094417-24-9

Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride

Cat. No.: B2629903
CAS No.: 1094417-24-9
M. Wt: 239.67
InChI Key: HJMCUXUTCLWWTD-UHFFFAOYSA-N
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Description

Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride is a chemical compound that features a unique structure incorporating an oxadiazole ring, a thioether linkage, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride typically involves the formation of the oxadiazole ring followed by the introduction of the thioether and ester functionalities. One common synthetic route includes the reaction of an appropriate hydrazide with carbon disulfide and an alkylating agent to form the oxadiazole ring. Subsequent reactions introduce the aminomethyl and ester groups under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The oxadiazole ring can be reduced under specific conditions.

    Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Reduced oxadiazole derivatives.

    Substitution: Substituted aminomethyl derivatives.

Scientific Research Applications

Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The thioether linkage and ester group can also play roles in modulating the compound’s biological activity by affecting its solubility and stability.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-((5-(aminomethyl)-1,3,4-thiadiazol-2-yl)thio)acetate hydrochloride
  • Methyl 2-((5-(aminomethyl)-1,3,4-triazol-2-yl)thio)acetate hydrochloride

Uniqueness

Methyl 2-((5-(aminomethyl)-1,3,4-oxadiazol-2-yl)thio)acetate hydrochloride is unique due to the presence of the oxadiazole ring, which imparts specific electronic and steric properties. This makes it distinct from similar compounds with thiadiazole or triazole rings, which may have different reactivity and biological activity profiles.

Properties

IUPAC Name

methyl 2-[[5-(aminomethyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O3S.ClH/c1-11-5(10)3-13-6-9-8-4(2-7)12-6;/h2-3,7H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJMCUXUTCLWWTD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CSC1=NN=C(O1)CN.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClN3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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